![molecular formula C18H26N2O B14507199 1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one CAS No. 63615-13-4](/img/structure/B14507199.png)
1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one is a complex organic compound characterized by its unique bicyclic structure. This compound consists of 26 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . The bicyclo[3.3.1]nonane framework is a notable feature, often found in biologically active molecules .
Preparation Methods
The synthesis of 1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves multiple steps, typically starting with the formation of the bicyclo[3.3.1]nonane core. Various synthetic routes have been explored, including the use of organometallic reagents and catalytic systems . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bicyclic structure allows for unique binding interactions, enhancing the compound’s efficacy in various applications .
Comparison with Similar Compounds
1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can be compared with other similar compounds, such as:
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound shares the bicyclic core but lacks the phenyl and propan-1-one substituents.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This derivative includes sulfur atoms, leading to different chemical properties and applications.
3,7-Dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide: The presence of sulfur and oxygen atoms in this compound results in unique reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
63615-13-4 |
|---|---|
Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(3,7-dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one |
InChI |
InChI=1S/C18H26N2O/c1-4-17(21)18(14-8-6-5-7-9-14)15-10-19(2)11-16(18)13-20(3)12-15/h5-9,15-16H,4,10-13H2,1-3H3 |
InChI Key |
XDXPSZCRLMGNSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(C2CN(CC1CN(C2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


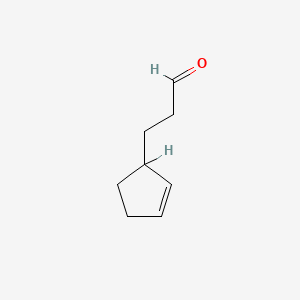

![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
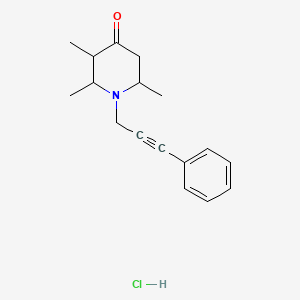
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
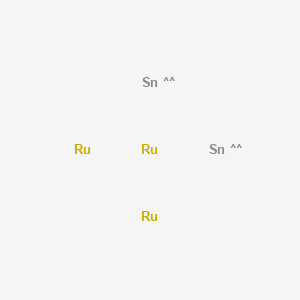
![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
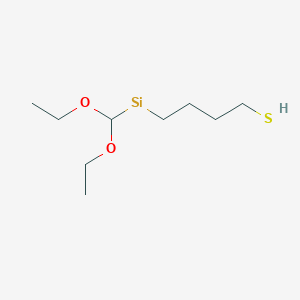
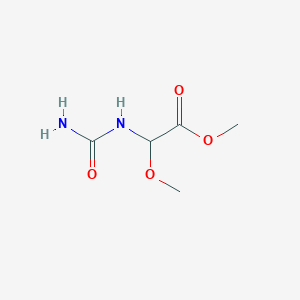

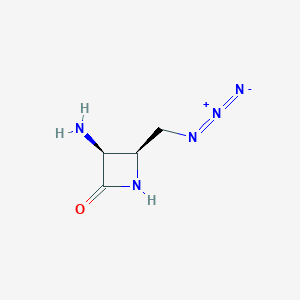
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)
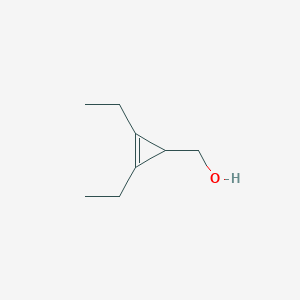
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)
